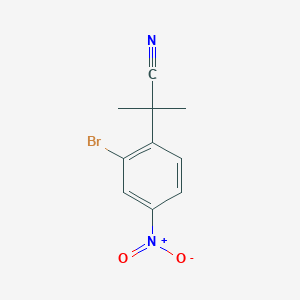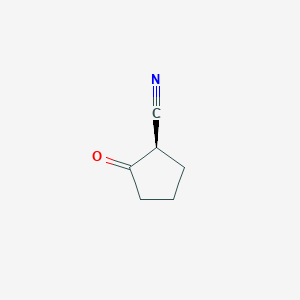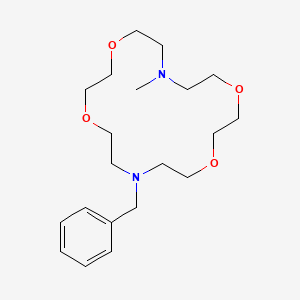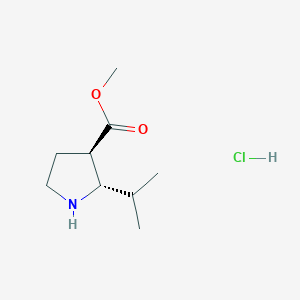
Pyrrolidine-3,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine-3,4-dicarboxamide is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycleThe presence of two amide groups at the 3 and 4 positions of the pyrrolidine ring enhances its chemical reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design and other applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pyrrolidine-3,4-dicarboxamide can be synthesized through several methods. One common approach involves the reaction of pyrrolidine-3,4-dicarboxylic acid with ammonia or amines under dehydrating conditions. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of pyrrolidine-3,4-dicarboxylic acid derivatives. This process is carried out under high pressure and temperature in the presence of a suitable catalyst, such as palladium on carbon. The resulting product is then purified through recrystallization or chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pyrrolidine-3,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imides, amines, and various substituted pyrrolidine derivatives. These products have diverse applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
Pyrrolidine-3,4-dicarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives are investigated for their potential as therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of pyrrolidine-3,4-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide groups can form hydrogen bonds with active site residues, enhancing binding affinity and specificity. This interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with two carbonyl groups at the 2 and 5 positions.
Pyrrolidine-2-one: A simpler derivative with a single carbonyl group at the 2 position.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
Pyrrolidine-3,4-dicarboxamide is unique due to the presence of two amide groups at the 3 and 4 positions, which enhances its ability to form hydrogen bonds and increases its chemical reactivity. This makes it a valuable scaffold for drug design and other applications, distinguishing it from other pyrrolidine derivatives .
Propriétés
Formule moléculaire |
C6H11N3O2 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
pyrrolidine-3,4-dicarboxamide |
InChI |
InChI=1S/C6H11N3O2/c7-5(10)3-1-9-2-4(3)6(8)11/h3-4,9H,1-2H2,(H2,7,10)(H2,8,11) |
Clé InChI |
HEHBWXUFYYBHME-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(CN1)C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarboxylic Acid](/img/structure/B11717708.png)
![N-Methoxy-N-methyl-3-[(triethylsilyl)oxy]propanamide](/img/structure/B11717712.png)
![(1R,6S)-7,7-dimethyl-2-azabicyclo[4.1.1]octan-3-one](/img/structure/B11717721.png)



![(3aR,9bR)-6-methoxy-1-methyl-3,3a,4,9b-tetrahydrochromeno[4,3-c][1,2]oxazole](/img/structure/B11717740.png)

![3'-Oxaspiro[azetidine-3,2'-bicyclo[3.1.0]hexane] hydrochloride](/img/structure/B11717750.png)



![7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717770.png)

